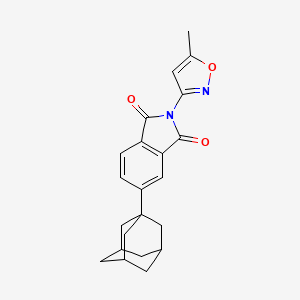
3-iodo-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
Descripción general
Descripción
3-iodo-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is also known by its chemical name, TAK-659, and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). In recent years, TAK-659 has gained significant attention due to its potential as a therapeutic agent for the treatment of various types of cancers and autoimmune diseases.
Mecanismo De Acción
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK. BTK is a key enzyme that plays a crucial role in the regulation of immune cell function. Inhibition of BTK activity leads to the suppression of B-cell receptor signaling, which in turn leads to the suppression of immune cell proliferation and activation.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation and activation of immune cells, which makes it a potential therapeutic agent for the treatment of autoimmune diseases. TAK-659 has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential therapeutic agent for the treatment of various types of cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages as a potential therapeutic agent. The compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. The compound has also been found to have a favorable safety profile in animal studies.
However, there are several limitations associated with the use of TAK-659 in lab experiments. The compound is highly potent and requires careful handling to avoid contamination. In addition, the synthesis of TAK-659 is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for the research and development of TAK-659. One potential direction is the further exploration of the compound's potential as a therapeutic agent for the treatment of autoimmune diseases. Another potential direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various types of cancers. Additionally, the development of more efficient and cost-effective synthesis methods for TAK-659 could also be a potential future direction for research.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. The compound has been found to inhibit the activity of BTK, which is a key enzyme involved in the regulation of immune cell function.
Propiedades
IUPAC Name |
3-iodo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O3S/c1-19-13-3-2-11(8-12(13)14)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUTXTIDMCWFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4190510.png)
![N-(sec-butyl)-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B4190517.png)

![3-(5-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4190533.png)

![3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4190544.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4190555.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4190562.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190569.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4190574.png)
![N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B4190601.png)
![N-(3-bromo-4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4190609.png)